molecular formula C13H19ClN4O2 B2684874 tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1184918-43-1

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B2684874
CAS No.: 1184918-43-1
M. Wt: 298.77
InChI Key: ZOBLJJKOAKPNGJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 It is a heterocyclic compound that contains a pyrazine ring substituted with a chlorine atom and an amino group, linked to a pyrrolidine ring through a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloropyrazin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((6-chloropyrazin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazine ring and the presence of a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyrazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(8-18)16-11-7-15-6-10(14)17-11/h6-7,9H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLJJKOAKPNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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